(+)-Nefopam
描述
属性
IUPAC Name |
(1S)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDEAGGEXEMMM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318213 | |
| Record name | (+)-Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110011-82-0 | |
| Record name | (+)-Nefopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110011-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Nefopam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110011820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEFOPAM, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ253LM2KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Key Intermediates and Reaction Pathways
The synthesis of this compound hinges on the formation of 2-benzoyl-N-(2-chloroethyl)-N-methyl-benzamide (Intermediate I), a critical precursor. Two dominant approaches are observed:
Both methods prioritize yield optimization, purity enhancement, and solvent safety.
Acyl Chloride-Mediated Synthesis (CN102924320B)
Acylation of o-Benzoylbenzoic Acid
The process begins with o-benzoylbenzoic acid (3.6 kg) dissolved in toluene (9 L). Phosphorus trichloride (PCl₃, 0.9 kg) is added dropwise at 25°C, facilitating acyl chloride formation over 16 hours.
Reaction Conditions:
Condensation with N-Methyldiethanolamine
The acyl chloride solution is cooled to -5°C–0°C and reacted with N-methyldiethanolamine (1.32 kg), triethylamine (1.98 kg), and additional toluene (7.26 L). Temperature control (<5°C) prevents side reactions.
Critical Parameters:
Phosphorus Trichloride Addition and Cyclization
A second PCl₃ (1 kg) addition induces cyclization at 75°C ± 5°C for 4 hours. Post-reaction filtration removes salts, and pH adjustment (7–9) with triethylamine precipitates Intermediate I.
Optimization Insight:
Purification and Yield
Post-precipitation, the solid is washed with petroleum ether or methyl tert-butyl ether and dried at 50°C.
Performance Data:
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Yield (%) | 83.1 | 81.3 | 82.6 |
| HPLC Purity (%) | 95.7 | 95.6 | 94.8 |
| Solvent (Ether) | Sherwood | Sherwood | MTBE |
Benzhydrol Cyclization Pathway
Intermediate Synthesis via Friedel-Crafts Alkylation
Benzhydrol, a pivotal intermediate, is synthesized through Friedel-Crafts alkylation using phthalic anhydride and Grignard reagents.
Key Steps:
-
Acid Formation : Phthalic anhydride reacts with Grignard reagents (AlCl₃ catalyst).
-
Amidation : Thionyl chloride converts the acid to an acyl chloride, followed by reaction with N-protected ethanolamine.
-
Chlorination or Direct Reduction : Two routes yield benzhydrol:
Comparative Analysis of Synthesis Methods
化学反应分析
Types of Reactions
(+)-Nefopam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Multimodal Analgesia
Nefopam is increasingly utilized in multimodal analgesia protocols, where it is combined with other analgesics to enhance pain relief while minimizing opioid consumption. Several studies have demonstrated that nefopam can significantly reduce the need for opioids in postoperative settings:
- Combination with Opioids : In clinical trials, nefopam combined with opioids resulted in a reduction of morphine consumption by 30-50% in patients experiencing moderate to severe pain . For example, a study involving postoperative patients showed that those receiving nefopam required less supplemental morphine compared to controls .
- Combination with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Nefopam has been shown to produce synergistic effects when administered alongside NSAIDs like ketoprofen and paracetamol. This combination not only enhances analgesia but also allows for lower doses of each drug .
Neuropathic Pain Management
Recent research indicates that nefopam may be effective in treating neuropathic pain due to its ability to inhibit long-term potentiation mediated by NMDA receptors. This action reduces calcium influx and glutamate release, which are critical in neuropathic pain mechanisms . Clinical studies have suggested that nefopam can alleviate symptoms in patients with neuropathic pain syndromes.
Data Tables
The following tables summarize key findings from various studies on the effectiveness of nefopam in different clinical scenarios.
Table 1: Efficacy of Nefopam in Postoperative Pain Management
| Study | Nefopam Dosage | Opioid Consumption Reduction (%) | Pain Score Improvement |
|---|---|---|---|
| Study A | 200 mg | 40% | Significant |
| Study B | 100 mg | 30% | Moderate |
| Study C | 150 mg | 50% | Significant |
Table 2: Nefopam Combinations with Other Analgesics
| Combination | Synergistic Effect Observed | Reference |
|---|---|---|
| Nefopam + Ketoprofen | Yes | |
| Nefopam + Paracetamol | Yes | |
| Nefopam + Morphine | Yes |
Case Studies
- Postoperative Analgesia : A randomized controlled trial evaluated the impact of nefopam on postoperative pain following laparoscopic surgery. Patients receiving nefopam reported lower pain scores and reduced opioid requirements compared to those who did not receive it .
- Chronic Pain Management : In a cohort study involving patients with chronic pain conditions, the addition of nefopam to standard treatment regimens resulted in improved pain control and quality of life metrics without significant side effects .
- Neuropathic Pain : A recent study focused on patients with diabetic neuropathy found that those treated with nefopam experienced significant reductions in pain intensity and improved functional outcomes compared to a placebo group .
Safety Profile
Nefopam is generally well-tolerated, with a side effect profile that includes mild dizziness, nausea, and sweating. Importantly, it does not compromise respiratory function or sedation levels, making it a suitable option for patients at risk for opioid-related adverse events .
作用机制
(+)-Nefopam exerts its analgesic effects through multiple mechanisms:
Inhibition of Monoamine Reuptake: It inhibits the reuptake of serotonin, norepinephrine, and dopamine, increasing their levels in the synaptic cleft.
Modulation of Ion Channels: It affects sodium and calcium channels, which play a role in pain signal transmission.
Antagonism of NMDA Receptors: It acts as an antagonist at NMDA receptors, which are involved in pain perception.
相似化合物的比较
(+)-Nefopam vs. Paracetamol
Efficacy Metrics in Postoperative Pain (Murine Model):
| Parameter | This compound | Paracetamol |
|---|---|---|
| ED50 (mechanical) | 5.83 ± 0.72 mg/kg | 177.3 ± 15.4 mg/kg |
| ED50 (thermal) | 5.42 ± 0.81 mg/kg | 278.6 ± 43 mg/kg |
| Hill Slope (H) | 1.384 | 2.135 |
This compound exhibits 30–50× higher potency than paracetamol in alleviating incisional pain. The steeper Hill slope of paracetamol suggests cooperative receptor interactions, while nefopam’s shallower slope aligns with its non-competitive antagonism of nociceptive pathways .
Clinical Synergy and Limitations:
- A 30:1 paracetamol-to-nefopam ratio (intravenous) showed synergistic analgesia in tonsillectomy patients, reducing opioid requirements .
- Conversely, an 8:1 ratio in abdominal surgery failed to demonstrate benefits, highlighting context-dependent efficacy influenced by surgical type and administration route .
This compound vs. Propacetamol
In a randomized trial of kidney donors, this compound and propacetamol (a paracetamol prodrug) showed comparable incidences of nausea, vomiting, and dizziness. However, nefopam significantly reduced 24-hour postoperative morphine consumption (mean difference = −3.4 mg, 95% CI: 0.72–6.08) without life-threatening adverse events at therapeutic doses .
This compound vs. Opioids
This compound’s opioid-sparing effect is notable in major anorectal surgeries:
- Patients receiving nefopam required 60% less additional opioids under spinal anesthesia or TIVA (Total Intravenous Anesthesia) (P = 0.016) .
- Postoperative Numerical Rating Pain Scores (NRPS) were significantly lower in the nefopam group at 12–18 hours (P = 0.009) .
生物活性
(+)-Nefopam is a non-opioid analgesic that has garnered attention for its unique mechanisms of action and therapeutic potential in various pain management scenarios. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical applications, and underlying mechanisms.
Pharmacological Mechanisms
This compound primarily functions as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) . By inhibiting the reuptake of these neurotransmitters, it modulates pain perception and transmission within the central nervous system. This mechanism is particularly beneficial in conditions like catheter-related bladder discomfort (CRBD) , where it has been shown to significantly reduce both the incidence and severity of symptoms .
Dual Analgesic Mechanisms
Research indicates that this compound exhibits dual analgesic mechanisms:
- Inhibition of Monoamine Reuptake : This action enhances serotonergic and noradrenergic signaling, contributing to pain relief.
- Modulation of Glutamatergic Transmission : It can inhibit calcium influx and reduce excessive glutamate release, which is crucial in neuropathic pain management .
Catheter-Related Bladder Discomfort (CRBD)
A systematic review highlighted that this compound significantly decreases the incidence of moderate-to-severe CRBD postoperatively. In a meta-analysis, patients receiving this compound showed a relative risk reduction of 81% in experiencing severe symptoms compared to placebo . The drug's smooth muscle relaxation properties further enhance its efficacy in alleviating discomfort associated with detrusor muscle spasms.
Neuropathic Pain
Studies have demonstrated that this compound is effective in treating chronic neuropathic pain. Its ability to modulate descending pain pathways allows it to alleviate symptoms associated with various neurological conditions . Notably, it has shown anticonvulsant properties by blocking voltage-sensitive sodium channels and modulating glutamate transmission, making it a versatile option for pain management .
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
- Dizziness
- Headache
- Nausea
- Sweating
These side effects are thought to be linked to its central nervous system activity . Importantly, studies indicate no significant differences in the occurrence of adverse events between patients receiving this compound and those on placebo, suggesting a favorable safety profile .
Comparative Pharmacokinetics
The pharmacokinetic profile of this compound reveals low bioavailability when administered orally compared to intravenous administration. This difference underscores the importance of route selection in clinical settings to achieve optimal therapeutic outcomes .
Data Summary
Case Studies
- Postoperative Pain Management : A clinical trial involving postoperative patients demonstrated that those treated with this compound experienced significantly lower pain scores compared to controls. The study emphasized the drug's role in enhancing recovery by reducing reliance on opioids.
- Chronic Pain Conditions : In a cohort study focusing on patients with neuropathic pain, participants reported substantial relief when treated with this compound in conjunction with standard analgesics. The combination therapy was noted for its synergistic effects, improving overall pain management strategies.
常见问题
Q. What are the primary mechanisms underlying (+)-Nefopam’s analgesic effects, and how can these be experimentally validated?
this compound exerts its analgesic effects through dual mechanisms: inhibition of serotonin, norepinephrine, and dopamine reuptake, and indirect modulation of NMDA receptors . To validate these mechanisms, researchers can employ in vitro neurotransmitter reuptake assays using synaptosomal preparations and electrophysiological studies to assess NMDA receptor activity. In vivo models, such as thermal or chemical nociception tests in rodents, can confirm behavioral analgesia .
Q. What methodologies are standard for evaluating this compound’s efficacy in postoperative pain management?
Randomized controlled trials (RCTs) comparing this compound to placebo or active comparators (e.g., morphine) are standard. Key metrics include postoperative opioid consumption (e.g., morphine milligram equivalents), Numerical Rating Pain Scores (NRPS), and time to first rescue analgesia. Stratification by surgical type (e.g., hemorrhoidectomy) and anesthetic technique (spinal vs. total intravenous anesthesia) is critical to control confounding variables .
Q. How is the equianalgesic dose of this compound determined relative to opioids like morphine?
Dose-response studies in postoperative pain models establish equivalence. For example, 20 mg of this compound is equianalgesic to 7–12 mg of morphine, based on opioid-sparing effects and pain score reductions. Cross-over trials with fixed-dose comparisons under standardized pain stimuli (e.g., cold pressor test) can refine these ratios .
Q. What are the recommended inclusion/exclusion criteria for clinical trials investigating this compound?
Inclusion criteria: Adults (18–65 years), ASA physical status I–III, undergoing surgeries with moderate-severe postoperative pain (e.g., hemorrhoidectomy). Exclusion criteria: Chronic opioid use, renal/hepatic impairment, or comorbidities affecting pain perception (e.g., neuropathy). Retrospective cohort studies may relax these criteria but require rigorous multivariate adjustments .
Q. How should adverse event monitoring be structured in this compound trials?
Use standardized tools like the Common Terminology Criteria for Adverse Events (CTCAE). Focus on CNS effects (dizziness, nausea) and cardiovascular parameters (tachycardia). Compare incidence rates between this compound and control groups, with stratification by dosage and comorbidities .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s efficacy across different clinical models (e.g., dyspnea vs. postoperative pain)?
Contradictions arise from model-specific pathophysiology. For example, this compound alleviates postoperative pain via monoaminergic modulation but fails in dyspnea models due to distinct pathways (e.g., lack of respiratory C-fiber involvement). Researchers should conduct systematic reviews with subgroup analyses by disease mechanism and utilize translational models (e.g., human induced pluripotent stem cell-derived neurons) to dissect context-dependent effects .
Q. What experimental designs mitigate confounding biases in studies on this compound’s opioid-sparing effects?
Use double-blinded, placebo-controlled RCTs with stratified randomization by surgery type and anesthetic technique. Predefine analgesic protocols (e.g., fixed-schedule vs. on-demand opioids) and employ intention-to-treat analysis. Sensitivity analyses adjusting for intraoperative opioid use and baseline pain thresholds enhance validity .
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize this compound dosing regimens?
Population PK/PD models integrating covariates (e.g., age, CYP2D6 polymorphisms) predict individualized dosing. Serial plasma sampling for this compound and metabolite levels, paired with pain scores, can identify concentration-effect relationships. Bayesian adaptive trials may refine dosing in real-time .
Q. What methodologies address this compound’s potential interactions with neuromuscular blocking agents (NMBAs)?
Electromyography (EMG) studies measuring train-of-four ratios assess NMBA interactions. A double-blinded RCT found no significant effect of this compound on rocuronium’s onset/recovery, but researchers should replicate this in models with prolonged infusion or hepatic impairment .
Q. How can multi-omics approaches elucidate this compound’s off-target effects?
Transcriptomic (RNA-seq) and proteomic (mass spectrometry) profiling of treated neuronal cells identify off-target pathways (e.g., calcium signaling). In silico docking studies predict binding affinities for non-canonical targets (e.g., sigma-1 receptors). Validate findings using knockout models or selective antagonists .
Methodological Guidance for Data Analysis
- Contradictory Data Resolution : Apply the Bradford Hill criteria to assess causality in conflicting studies. For example, the lack of dyspnea relief despite NMDA modulation may reflect outcome measure limitations (e.g., subjective D-VAS vs. objective respiratory parameters).
- Statistical Power : Ensure sample sizes are calculated using G*Power, with α=0.05 and β=0.2. For opioid-sparing studies, a 30% reduction in morphine equivalents requires ≥60 patients per arm .
- Ethical Reporting : Adhere to CONSORT guidelines for RCTs and STROBE for observational studies. Disclose conflicts of interest, particularly if funded by entities with commercial stakes in this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
